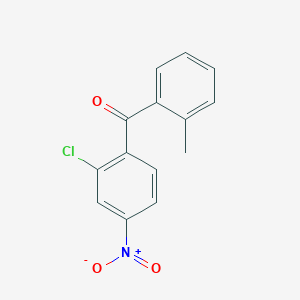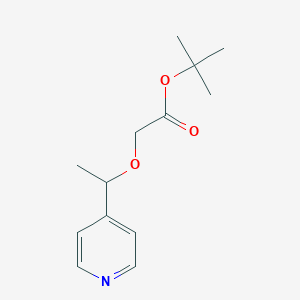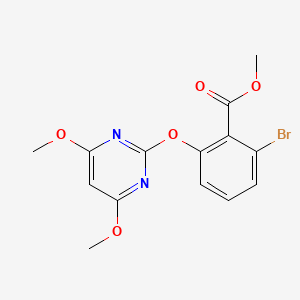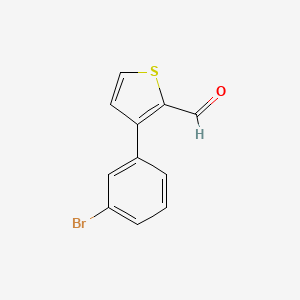
6-Methyl-5-nitropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-nitropyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group and a carboxamide group in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitropyridine-2-carboxamide typically involves the nitration of methylpyridine derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of 6-methylpyridine with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with a suitable amide-forming reagent to introduce the carboxamide group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of sulfuric acid as a catalyst in the nitration step and the use of amide-forming reagents like acyl chlorides or anhydrides in the carboxamide formation step can be employed .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-nitropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include sodium methoxide and potassium tert-butoxide.
Major Products Formed
Reduction: 6-Methyl-5-aminopyridine-2-carboxamide
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-5-nitropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carboxamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 6-Methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-5-nitropyridine-2-carboxylic acid
- 6-Methyl-5-aminopyridine-2-carboxamide
- 5-Nitropyridine-2-carboxamide
- 6-Methyl-2-pyridinecarboxamide
Uniqueness
6-Methyl-5-nitropyridine-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group in the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications. The nitro group provides reactivity towards reduction and substitution reactions, while the carboxamide group offers the potential for hydrogen bonding and enzyme inhibition .
Propriétés
Numéro CAS |
36757-37-6 |
|---|---|
Formule moléculaire |
C7H7N3O3 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
6-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-6(10(12)13)3-2-5(9-4)7(8)11/h2-3H,1H3,(H2,8,11) |
Clé InChI |
XSADUISMUXTHPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)




![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)




![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
